![molecular formula C20H13FN4O3S B2618596 N-(4-fluorobenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide CAS No. 895011-03-7](/img/structure/B2618596.png)
N-(4-fluorobenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide
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Description
N-(4-fluorobenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide, commonly known as FNTB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Anticancer Properties
Benzothiazole derivatives, including the compound , have shown promise in cancer treatment. Their diverse chemical structures allow for targeted modifications, potentially enhancing their efficacy against specific cancer types. Researchers investigate the mechanism of action, cellular pathways affected, and potential synergies with existing chemotherapy drugs. Further studies are needed to validate their clinical utility .
Antibacterial Activity
Thiazole-based compounds often exhibit antibacterial properties. Researchers explore their potential as novel antibiotics to combat drug-resistant pathogens. The compound’s specific structure may interact with bacterial enzymes or cell membranes, disrupting vital processes. Investigating its antibacterial spectrum and safety profile is crucial for future drug development .
Anticonvulsant Effects
Certain benzothiazole derivatives possess anticonvulsant properties. These compounds modulate neuronal excitability, making them potential candidates for treating epilepsy and related disorders. Researchers study their effects on ion channels, neurotransmitter systems, and seizure models to understand their therapeutic potential .
Antidiabetic Applications
Benzothiazole derivatives have been explored as potential antidiabetic agents. They may influence glucose metabolism, insulin sensitivity, or pancreatic function. Investigating their effects on glucose homeostasis and insulin signaling pathways is essential for developing novel antidiabetic drugs .
Neuroprotective Action
Compounds containing the benzothiazole core, such as Riluzole, exhibit neuroprotective effects. Researchers investigate their ability to prevent neuronal damage, particularly in neurodegenerative diseases like amyotrophic lateral sclerosis (ALS). Understanding their mechanisms of action and optimizing their pharmacokinetics is crucial for clinical translation .
Immunosuppressant Properties
Frentizole, another benzothiazole derivative, possesses immunosuppressant activity. Researchers explore its potential in autoimmune diseases and organ transplantation. By modulating immune responses, compounds like this may help prevent rejection and manage inflammatory conditions .
properties
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13FN4O3S/c21-16-7-2-8-17-18(16)23-20(29-17)24(12-13-4-3-9-22-11-13)19(26)14-5-1-6-15(10-14)25(27)28/h1-11H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKFUVMWVWCYYGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)N(CC2=CN=CC=C2)C3=NC4=C(C=CC=C4S3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorobenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide |
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